molecular formula C33H66NO8P B123793 2-Azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate CAS No. 998-07-2

2-Azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

Cat. No.: B123793
CAS No.: 998-07-2
M. Wt: 635.9 g/mol
InChI Key: NEZDNQCXEZDCBI-WJOKGBTCSA-N
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Description

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine is a phospholipid commonly found in biological membranes. It is composed of two myristic acid chains attached to a glycerol backbone, which is further linked to a phosphoethanolamine group. This compound plays a crucial role in the structural integrity and functionality of cell membranes, contributing to membrane fluidity and the formation of lipid bilayers .

Properties

CAS No.

998-07-2

Molecular Formula

C33H66NO8P

Molecular Weight

635.9 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

InChI

InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1

InChI Key

NEZDNQCXEZDCBI-WJOKGBTCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

Other CAS No.

998-07-2

physical_description

Solid

Synonyms

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine
1,2-dimyristoylphosphatidylethanolamine
1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine
dimyristoyl cephalin
DMPE
tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into biological membranes, where it influences membrane fluidity and stability. It interacts with membrane proteins and other lipids, modulating their function and facilitating various cellular processes. The compound’s ability to form lipid bilayers and vesicles is crucial for its role in drug delivery and membrane research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific interaction with membrane proteins and its ability to form stable lipid bilayers. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Reactant of Route 2
2-Azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

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